Befloxatone

Vue d'ensemble

Description

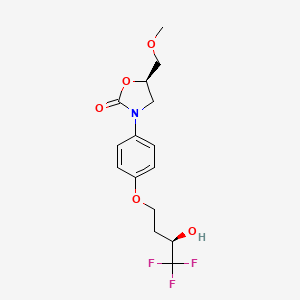

Befloxatone est un nouveau dérivé d'oxazolidinone qui agit comme un inhibiteur réversible et sélectif de la monoamine oxydase A (MAO-A). Il a été étudié pour son utilisation potentielle dans le traitement de la dépression et d'autres troubles neurologiques en raison de sa capacité à augmenter les niveaux de neurotransmetteurs tels que la norépinéphrine, la dopamine et la sérotonine dans le cerveau .

Applications De Recherche Scientifique

Chemistry: Befloxatone serves as a model compound for studying the inhibition of monoamine oxidase A and the development of new inhibitors.

Biology: It is used in research to understand the role of monoamine oxidase A in neurotransmitter metabolism and its implications in neurological disorders.

Medicine: this compound has potential therapeutic applications in treating depression, anxiety, and other mood disorders due to its ability to increase neurotransmitter levels.

Industry: The compound is used in the development of new pharmaceuticals targeting monoamine oxidase A.

Mécanisme D'action

Target of Action

Befloxatone is a novel oxazolidinone derivative that selectively and competitively inhibits Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in the brain, heart, liver, and duodenum of humans and rats . It plays a crucial role in the metabolism of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin .

Mode of Action

This compound interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is time-dependent and fully reversible after dilution . The Ki values for MAO-A range from 1.9 to 3.6 nM, indicating a high affinity for this enzyme .

Biochemical Pathways

By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, dopamine, and serotonin in the brain . This results in enhanced neurotransmission, which is believed to alleviate symptoms of depression .

Pharmacokinetics

This compound is rapidly and extensively distributed in the rat brain . The pharmacokinetics are linear in both rats and humans across a large range of doses . After oral administration, this compound induces a dose-dependent and selective inhibition of rat brain and duodenum MAO-A activities ex vivo .

Result of Action

The inhibition of MAO-A by this compound leads to increased levels of norepinephrine, dopamine, and serotonin in the rat brain . It also decreases the levels of their respective deaminated metabolites . These variations are dose-dependent and reversed 24 hours after administration .

Action Environment

The action of this compound is influenced by various factors. For instance, the duration of MAO-A inhibition by this compound is short-lasting in the brain, liver, and duodenum . Twenty-four hours after administration, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38% and 56% in the duodenum and liver, respectively .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Befloxatone selectively and competitively inhibits MAO-A in human and rat brain, heart, liver, and duodenum homogenates . The inhibition of MAO-A by this compound is time-dependent and fully reversible after dilution . It has been found to be more potent at inhibiting MAO-A activity than other reference compounds .

Cellular Effects

This compound has a marked activity in antidepressant-sensitive behavioral models in rats and mice . It does not induce a significant potentiation of oral tyramine . This compound is devoid of sedative, anticholinergic, and cardiovascular effects . In the rat brain, this compound increases levels of norepinephrine, dopamine, and 5-hydroxytryptamine and decreases levels of their respective deaminated metabolites .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively and competitively inhibiting MAO-A . This inhibition is time-dependent and fully reversible . This compound does not modify the activities of diamine or benzylamine oxidase and does not interact with monoamine uptake mechanisms or with a variety of neurotransmitter or drug receptor sites .

Temporal Effects in Laboratory Settings

The inhibition of MAO-A activity by this compound is short-lasting . Twenty-four hours after administration of this compound, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38 and 56% in the duodenum and liver, respectively .

Dosage Effects in Animal Models

This compound shows potent activity in behavioral models in rodents predictive of antidepressant activity with minimal effective doses of 0.1 to 0.2 mg/kg p.o . At these doses, this compound does not induce a significant potentiation of oral tyramine .

Metabolic Pathways

As a MAO-A inhibitor, it is likely to be involved in the metabolism of monoamines .

Transport and Distribution

It is known that this compound is rapidly and extensively distributed in the rat brain .

Subcellular Localization

Given its role as a MAO-A inhibitor, it is likely to be found in locations where MAO-A is present, such as the outer membrane of mitochondria in the cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Befloxatone est synthétisé par un processus en plusieurs étapes impliquant la condensation du 1,1,1-trifluoro-4-(tosyloxy)-2®-butanol avec la 3-(4-hydroxyphényl)-5®-(méthoxyméthyl)oxazolidin-2-one en utilisant du carbonate de potassium dans du diméthylformamide (DMF) chaud . La synthèse implique les étapes clés suivantes:

-

Synthèse de l'intermédiaire Butanol

- Réduction de l'ester éthylique de l'acide 4,4,4-trifluoro-2-oxobutyrique avec du borohydrure de sodium dans le dichlorométhane pour former l'ester éthylique de l'acide 4,4,4-trifluoro-2-hydroxybutyrique.

- Hydrolyse avec de l'hydroxyde de sodium dans l'éthanol pour donner l'acide correspondant.

- Résolution optique avec la 1(S)-phényléthylamine dans l'éthanol chaud pour obtenir l'énantiomère 3®-hydroxy.

- Réduction avec du borohydrure de sodium et de l'éthérate de trifluorure de bore dans le tétrahydrofurane pour fournir du 4,4,4-trifluorobutane-1,3®-diol.

- Monosylation avec du chlorure de tosyle et de la diméthylaminopyridine dans la pyridine pour donner l'intermédiaire.

-

Synthèse de l'intermédiaire Oxazolidinone

- Réaction de la 4-benzyloxyaniline avec le méthanesulfonate de 1,4-dioxaspiro[4.5]décan-2(S)-ylméthyle en utilisant de la triéthylamine à 140°C pour donner du 3-(4-benzyloxyphénylamino)propane-1,2®-diol.

- Cyclisation avec du carbonate de diéthyle et du méthylate de sodium dans du toluène en reflux pour donner de la 3-(4-benzyloxyphényl)-5®-(hydroxyméthyl)oxazolidin-2-one.

- Méthylation avec du sulfate de diméthyle, de l'hydroxyde de sodium et du bisulfate de tétrabutylammonium dans du toluène/eau chaud pour obtenir le dérivé méthoxyméthyle.

- Debenzylation par hydrogénation avec de l'hydrogène sur du palladium sur carbone dans l'éthanol/dichlorométhane pour donner l'intermédiaire oxazolidinone.

-

Condensation finale

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs automatisés, un contrôle précis des conditions de réaction et des techniques de purification telles que la cristallisation et la chromatographie pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Befloxatone subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, altérant potentiellement ses propriétés pharmacologiques.

Substitution: Des réactions de substitution peuvent se produire à différentes positions sur le cycle oxazolidinone ou le cycle aromatique, conduisant à la formation de divers analogues.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Substitution: Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues avec différents substituants.

Applications de la recherche scientifique

Chimie: this compound sert de composé modèle pour étudier l'inhibition de la monoamine oxydase A et le développement de nouveaux inhibiteurs.

Biologie: Il est utilisé dans la recherche pour comprendre le rôle de la monoamine oxydase A dans le métabolisme des neurotransmetteurs et ses implications dans les troubles neurologiques.

Médecine: this compound a des applications thérapeutiques potentielles dans le traitement de la dépression, de l'anxiété et d'autres troubles de l'humeur en raison de sa capacité à augmenter les niveaux de neurotransmetteurs.

Industrie: Le composé est utilisé dans le développement de nouveaux médicaments ciblant la monoamine oxydase A.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement et de manière compétitive la monoamine oxydase A (MAO-A). Cette enzyme est responsable de la dégradation des neurotransmetteurs tels que la norépinéphrine, la dopamine et la sérotonine. En inhibant la MAO-A, le this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui conduit à une amélioration de l'humeur et des fonctions cognitives .

Comparaison Avec Des Composés Similaires

Befloxatone est comparé à d'autres inhibiteurs de la monoamine oxydase, notamment:

- Harmaline

- Brofaromine

- BW 137OU87

- RS 8359

- Toloxatone

- Moclobemide

Unicité

This compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur réversible de la monoamine oxydase A. Il a une valeur de Ki plus faible pour la MAO-A par rapport à d'autres inhibiteurs, ce qui le rend plus efficace à des concentrations plus faibles .

Propriétés

IUPAC Name |

(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALVDLPLCLFBCF-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158800 | |

| Record name | Befloxatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134564-82-2 | |

| Record name | Befloxatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134564-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befloxatone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befloxatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFLOXATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)